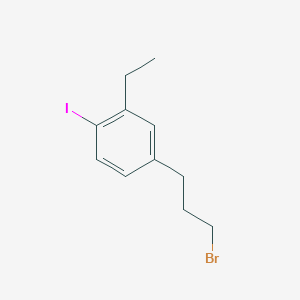

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene

説明

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene (C₁₁H₁₄BrI, MW: 353.04 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (at position 1), iodine (position 4), and an ethyl group (position 3), along with a bromopropyl chain at position 1 . This unique substitution pattern confers distinct electronic and steric properties, enabling versatile applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its bromine and iodine atoms facilitate nucleophilic substitution and cross-coupling reactions, while the ethyl group enhances lipophilicity, influencing biological interactions .

特性

分子式 |

C11H14BrI |

|---|---|

分子量 |

353.04 g/mol |

IUPAC名 |

4-(3-bromopropyl)-2-ethyl-1-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |

InChIキー |

UNXHCYUYXNYYCY-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC(=C1)CCCBr)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene.

化学反応の分析

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) and other strong bases.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

科学的研究の応用

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, allowing nucleophiles to attack and replace the halogen atoms . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The compound’s biological and chemical properties are highly sensitive to substituent type and position. Key comparisons include:

| Compound Name | Substituents (Positions) | Key Differences vs. Target Compound | Reactivity/Applications |

|---|---|---|---|

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene | Difluoromethoxy (3), I (4) | Difluoromethoxy vs. ethyl group; enhanced electronegativity and metabolic stability | Potential enzyme inhibition; fluorinated probes |

| 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene | Ethoxy (3), I (2) | Ethoxy vs. ethyl; iodine at position 2 vs. 4 | Altered electronic properties for Suzuki coupling |

| 1-(3-Bromopropyl)-3-chloro-4-iodobenzene | Cl (3), I (4) | Chlorine vs. ethyl; smaller halogen at position 3 | Faster nucleophilic substitution due to Cl’s leaving group ability |

| 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene | Ethoxy (2), I (4) | Ethoxy at position 2 vs. ethyl at 3 | Modified steric hindrance for ligand-receptor binding |

Key Findings :

- Electron-Withdrawing Groups (e.g., difluoromethoxy) : Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

- Halogen Position : Iodine at position 4 (para to bromopropyl) improves cross-coupling efficiency compared to meta or ortho positions .

- Ethyl vs. Alkoxy Groups : Ethyl improves lipophilicity for membrane permeability in drug design, while alkoxy groups (e.g., ethoxy) enhance solubility in polar solvents .

Halogen Substitution Patterns

Halogen composition significantly impacts reactivity and biological activity:

| Compound Name | Halogens (Positions) | Key Differences | Applications |

|---|---|---|---|

| 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene | F (4), I (2) | Fluorine (electron-withdrawing) vs. ethyl | Antimicrobial activity; PET imaging probes |

| 1-(3-Chloropropyl)-3-ethyl-4-iodobenzene | Cl (1), I (4) | Chlorine vs. bromine on propyl chain | Lower reactivity in SN2 reactions |

| 1-Bromo-3-chloropropane | Br, Cl (no aromatic ring) | Simpler aliphatic structure | Limited use in aromatic cross-coupling |

Key Findings :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving group ability in substitution reactions compared to chlorine .

- Iodine’s Role : Iodine’s low electronegativity facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

Key Findings :

- Ethyl Group : Enhances penetration into hydrophobic enzyme pockets, critical for kinase inhibition .

- Difluoromethoxy Group : Mimics methoxy groups in COX-2 inhibitors while resisting metabolic oxidation .

生物活性

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is an aromatic halide characterized by a benzene ring with bromine and iodine substituents, along with an ethyl group. This compound has garnered attention due to its potential biological activities, which are largely influenced by the presence of halogens that can interact with various biological systems.

- Molecular Formula : C_11H_12BrI

- Molecular Weight : Approximately 353.04 g/mol

- Structure : The compound's structure allows for significant reactivity, particularly in synthetic organic chemistry.

Biological Activity Overview

The biological activity of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene has not been extensively documented; however, insights can be drawn from studies on structurally similar compounds. The presence of halogen atoms in such compounds often leads to interactions with enzymes and receptors, potentially resulting in inhibitory effects or modulation of biological pathways.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. For instance, halogenated aromatic compounds have shown effectiveness against various bacterial strains, indicating that 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene may also possess similar properties.

- Anticancer Potential : Similar halogenated compounds have been investigated for their anticancer properties. The electrophilic nature of these compounds allows them to interact with nucleophilic sites on biomolecules, which could lead to alterations in protein functions and potentially inhibit cancer cell proliferation.

- Enzyme Interaction Studies : The compound's ability to bind with molecular targets suggests it could serve as a biochemical probe for investigating enzyme mechanisms and protein interactions. This is particularly relevant in the context of drug design and development .

Case Study 1: Antimicrobial Activity

Research on related halogenated compounds has demonstrated significant antimicrobial activity. For example, studies have shown that certain brominated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene may also exhibit similar efficacy against pathogenic bacteria .

Case Study 2: Anticancer Activity

A study on halogenated phenolic compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Investigating the structural activity relationship (SAR) of these compounds could provide insights into the anticancer potential of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene .

Interaction Mechanisms

The biological activity of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is likely mediated through:

- Halogen Bonding : The bromine and iodine substituents can facilitate unique bonding interactions with nucleophiles, enhancing the compound's reactivity towards biological targets.

- Electrophilic Attack : Its electrophilic nature allows it to react with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter the structure and function of these biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。